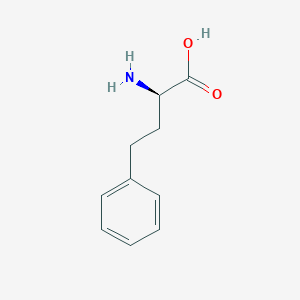

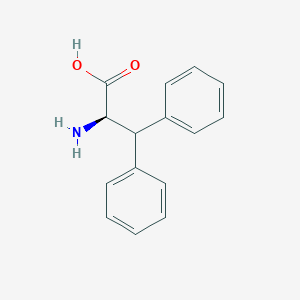

(R)-2-amino-3,3-diphenylpropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the phenyl group, such as a Grignard reagent. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with a carboxylic acid to form an amide, or the phenyl groups could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and pKa, would be determined through experimental measurements .Scientific Research Applications

Analytical Techniques and Applications

- The ninhydrin reaction, a classic method for detecting amino acids and proteins, underpins a vast array of applications spanning agricultural, biomedical, environmental, and food sciences. This reaction's versatility is attributed to its ability to produce a distinctive chromophore with primary amines, facilitating the analysis of various compounds across disciplines (Friedman, 2004).

- Hydrophilic interaction chromatography (HILIC) is highlighted for its efficacy in separating polar, weakly acidic, or basic samples, including amino acids. Its compatibility with mass spectrometry makes HILIC an increasingly popular choice for peptide, protein, and metabolite analysis (Jandera, 2011).

Biomedical Research and Applications

- Poly(amino acid)s have garnered attention for their biocompatibility, biodegradability, and potential as drug and gene delivery vehicles. The unique AB2 structure of some amino acids, like L-lysine, facilitates the creation of branched polymers for biomedical applications, ranging from antiviral compounds to inhalable drug delivery systems (Thompson & Scholz, 2021).

- The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) exemplifies the integration of amino acids in peptide studies for structural and dynamical analysis. Its application spans EPR spectroscopy, peptide-membrane interactions, and peptide-protein interactions, showcasing the methodological advances in using amino acid derivatives in biophysical research (Schreier et al., 2012).

Environmental and Ecological Research

- Amino acids play crucial roles in ecological studies, particularly in understanding plant-microbe interactions and nitrogen availability in terrestrial ecosystems. The versatility of plants in utilizing organic nitrogen, including amino acids, is critical in ecosystems where microbial activity provides a significant source of nitrogen (Lipson & Näsholm, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-3,3-diphenylpropanoic acid | |

CAS RN |

149597-91-1 | |

| Record name | beta-Phenyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-PHENYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the introduction of 3,3-Diphenyl-D-alanine into ghrelin receptor-targeting peptides affect their activity?

A1: The research demonstrates that incorporating 3,3-Diphenyl-D-alanine at a specific position within the core binding motif of ghrelin receptor-targeting peptides can significantly alter their activity. Specifically, substituting the second amino acid in the hexapeptide KwFwLL-NH2 with 3,3-Diphenyl-D-alanine results in a potent and efficient inverse agonist. [] This means that the modified peptide, instead of activating the ghrelin receptor, actively suppresses its constitutive activity.

Q2: What is the significance of developing inverse agonists for the ghrelin receptor?

A2: The ghrelin receptor exhibits a high level of constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This constitutive activity is believed to play a role in regulating appetite and food intake. [] Developing inverse agonists that can effectively suppress this constitutive activity holds therapeutic potential for addressing conditions like obesity and metabolic disorders.

Q3: How does the structure of 3,3-Diphenyl-D-alanine contribute to its inverse agonist activity at the ghrelin receptor?

A3: While the paper doesn't delve into the specific structural interactions, it highlights that incorporating aromatic amino acids like 3,3-Diphenyl-D-alanine within the peptide sequence is crucial for inducing the switch from agonism to inverse agonism. [] It's likely that the bulky, hydrophobic nature of the two phenyl rings in 3,3-Diphenyl-D-alanine facilitates specific interactions within the ghrelin receptor binding pocket, leading to a conformational change that stabilizes the inactive state of the receptor and thus producing an inverse agonist effect. Further structural studies would be needed to elucidate the precise binding mode and molecular mechanisms involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)